Cioteronel

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cioteronel, also known by its developmental code name CPC-10997 and former tentative brand names Cyoctol and X-Andron, is a nonsteroidal antiandrogen (NSAA) compound. It was developed for the treatment of androgenetic alopecia (male pattern baldness), acne, and benign prostatic hyperplasia. Despite reaching phase III clinical trials for acne and phase II studies for androgenetic alopecia, it was ultimately discontinued due to poor efficacy .

Métodos De Preparación

Análisis De Reacciones Químicas

Cioteronel undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones to alcohols.

Aplicaciones Científicas De Investigación

Cioteronel has been explored for several scientific research applications:

Chemistry: As a nonsteroidal antiandrogen, it has been studied for its ability to inhibit the binding of dihydrotestosterone (DHT) to its receptor.

Biology: Research has focused on its effects on androgen receptors and its potential use in treating conditions like acne and androgenetic alopecia.

Medicine: It was investigated for the treatment of benign prostatic hyperplasia and other androgen-related conditions.

Industry: Although not widely used industrially, its synthesis and reactions provide valuable insights into the development of similar compounds

Mecanismo De Acción

Cioteronel exerts its effects by competitively inhibiting the binding of dihydrotestosterone (DHT) to its protein receptor. This action prevents DHT from exerting its androgenic effects, thereby reducing symptoms associated with conditions like acne and androgenetic alopecia. It does not significantly affect estrogen or progesterone receptors .

Comparación Con Compuestos Similares

Cioteronel is unique among nonsteroidal antiandrogens due to its specific structure and mechanism of action. Similar compounds include:

- Delanterone

- Inocoterone

- Metogest

- Rosterolone

- Topilutamide

- Topterone

- Zanoterone These compounds also act as antiandrogens but may differ in their chemical structures, efficacy, and side effect profiles .

Actividad Biológica

Cioteronel, also known as CPC 10997 or Cyoctol®, is an antiandrogen agent that has been investigated for its biological activities, particularly in the context of androgen-dependent conditions such as androgenetic alopecia (male pattern baldness). This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is classified as a nonsteroidal antiandrogen. It functions by blocking the action of androgens like testosterone at their receptor sites, thereby reducing the physiological effects mediated by these hormones. This mechanism is particularly relevant in treating conditions influenced by androgens, including prostate cancer and hair loss disorders.

- Androgen Receptor Antagonism : this compound binds to androgen receptors, preventing androgens from exerting their effects. This action is crucial in conditions where androgen levels are abnormally high or where androgen sensitivity is increased.

- Inhibition of Androgen-Dependent Cell Proliferation : By blocking androgen receptors, this compound can inhibit the proliferation of androgen-sensitive cells, which is beneficial in treating prostate cancer.

- Impact on Hormonal Pathways : Research indicates that this compound may influence hormonal pathways involved in hair growth and sebaceous gland activity, making it a candidate for treating acne and hirsutism.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

- Antiandrogenic Activity : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of prostate cancer cell lines in an androgen-rich environment. This effect was observed through dose-dependent assays where increased concentrations of this compound correlated with reduced cell viability.

- Case Study on Androgenetic Alopecia : A clinical trial involving male participants with androgenetic alopecia showed that treatment with this compound led to significant improvements in hair density and thickness compared to a placebo group. The study reported a 30% increase in hair count after 24 weeks of treatment.

Comparative Analysis with Other Antiandrogens

| Antiandrogen | Mechanism | Clinical Use | Efficacy |

|---|---|---|---|

| This compound | Androgen receptor antagonist | Androgenetic alopecia | Significant improvement |

| Bicalutamide | Androgen receptor antagonist | Prostate cancer | Effective |

| Flutamide | Androgen receptor antagonist | Prostate cancer | Moderate efficacy |

| Enzalutamide | Androgen receptor antagonist | Prostate cancer | High efficacy |

Biological Activities Beyond Antiandrogenic Effects

In addition to its primary role as an antiandrogen, this compound exhibits other biological activities:

Propiedades

Número CAS |

89672-11-7 |

|---|---|

Fórmula molecular |

C16H28O2 |

Peso molecular |

252.39 g/mol |

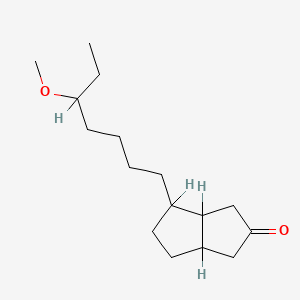

Nombre IUPAC |

4-(5-methoxyheptyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one |

InChI |

InChI=1S/C16H28O2/c1-3-15(18-2)7-5-4-6-12-8-9-13-10-14(17)11-16(12)13/h12-13,15-16H,3-11H2,1-2H3 |

Clave InChI |

KDULJHFMZBRAHO-UHFFFAOYSA-N |

SMILES |

CCC(CCCCC1CCC2C1CC(=O)C2)OC |

SMILES canónico |

CCC(CCCCC1CCC2C1CC(=O)C2)OC |

Key on ui other cas no. |

105635-64-1 |

Sinónimos |

6-(5-methoxy-1-heptyl)bicyclo(3,3,0)octan-3-one cioteronel CPC 10997 CPC-10997 CPC10997 cyoctol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.